2-(Hydroxymethyl)-4,5-dimethylphenol

Synthetic Methodology Regioselective Catalysis Green Chemistry

Isomerically pure ortho-hydroxymethylphenol for reproducible SAR. Sourcing undefined dimethylphenol isomers risks synthetic failure in ligand design. - Validated CYP1A1 inhibitor (IC50=5.0 μM, 10.6× selective over CYP2B1) for microsomal studies. - Regioselective ortho-hydroxymethylation route ensures >95% yield and consistent crosslinking stoichiometry. - Bifunctional -OH groups enable sequential derivatization (Schiff base, reductive amination) without side reactions.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 10496-92-1
Cat. No. B13612663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-4,5-dimethylphenol
CAS10496-92-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)O)CO
InChIInChI=1S/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H3
InChIKeyHCEVEUBXZBBHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-4,5-dimethylphenol: Bifunctional Phenolic Building Block


2-(Hydroxymethyl)-4,5-dimethylphenol (CAS 10496-92-1), also referred to as 2-hydroxy-4,5-dimethylbenzyl alcohol, is a bifunctional phenolic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. The compound features a phenolic hydroxyl group at the 2-position and a benzylic hydroxymethyl group on a 4,5-dimethyl-substituted aromatic ring, establishing it as a versatile synthetic intermediate for medicinal chemistry, polymer precursor development, and ligand synthesis . Commercially, the compound is typically supplied at 95% purity or greater and is catalogued by multiple vendors under standard storage conditions of 2-8°C in sealed containers [1][2].

Building Block Bifunctional phenolic scaffold for medicinal chemistry and ligand design
Derivatization Phenolic and benzylic hydroxyls support orthogonal functionalization
Supply Research-grade material, standard cold storage

2-(Hydroxymethyl)-4,5-dimethylphenol Isomer Specificity


Generic substitution among dimethylhydroxymethylphenol isomers is scientifically unsound due to fundamental differences in regiochemistry that dictate downstream reactivity, biological target engagement, and synthetic accessibility. The 2-(Hydroxymethyl)-4,5-dimethylphenol isomer is uniquely synthesized via regioselective ortho-hydroxymethylation of 3,4-dimethylphenol, achieving yields up to 95.0% under optimized catalytic conditions, whereas isomers derived from 2,5-xylenol or 2,4-xylenol precursors follow entirely distinct synthetic pathways with divergent regioselectivity profiles . Furthermore, this specific isomer has documented inhibitory activity against rat cytochrome P450 1A1 (IC50 = 5.0 μM) and 2B1 (IC50 = 53.0 μM) in microsomal assays, binding data that cannot be extrapolated to other positional isomers such as 4-(hydroxymethyl)-2,6-dimethylphenol (CAS 4397-14-2) or 2-(hydroxymethyl)-3,5-dimethylphenol (CAS 67730-49-8) without experimental validation [1]. The procurement of an incorrect isomer introduces unquantified risk of synthetic failure, off-target activity, or irreproducible results.

Isomer regiochemistry

Different substitution patterns alter reactivity, target engagement, and synthetic pathway efficiency.

CYP inhibition profile

Reported CYP1A1/2B1 binding data are isomer-specific; other positional isomers may show distinct off-target or metabolism interactions.

Synthetic pathway divergence

Regioselective ortho-hydroxymethylation route does not transfer to other xylenol precursors; method revalidation may be required.

2-(Hydroxymethyl)-4,5-dimethylphenol: Key Differentiation Evidence


Regioselective Ortho-Hydroxymethylation Synthesis

This compound is synthesized with high regioselectivity via ortho-directed hydroxymethylation of 3,4-dimethylphenol. A green chemistry protocol employing sodium metaborate tetrahydrate as catalyst in aqueous medium at 40°C for 10 hours achieves a 95.0% yield, which is superior to alternative methods that produce lower yields (85.0% in 1,2-dimethoxyethane/xylene at 135°C, 12 h) or generate competing para-isomer mixtures .

Regioselective synthesis
Data to verify
95.0% yield vs 85.0% (alternative route)
Higher reported yield may reduce procurement cost; supports green chemistry approach.
Aqueous metaborate catalyst, 40°C; comparator uses organic solvent at 135°C.
Synthetic Methodology Regioselective Catalysis Green Chemistry

Cytochrome P450 1A1 Inhibition Profile

This compound exhibits measurable inhibitory activity against cytochrome P450 1A1, with an IC50 of 5.00E+3 nM (5.0 μM) as measured by aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes at a test concentration of 2.6×10⁻⁴ M [1]. In contrast, its inhibitory potency against cytochrome P450 2B1 is substantially weaker (IC50 = 5.30E+4 nM, or 53.0 μM) under comparable conditions using aminopyrine N-demethylase activity in phenobarbitone-treated rats [2].

CYP1A1 vs CYP2B1
Reported
IC₅₀ CYP1A1 5.0 μM; CYP2B1 53.0 μM (10.6× selectivity)
Supports CYP1A1-focused metabolism studies.
Rat liver microsomes; selectivity profile may differ in human isoforms.
Enzyme Inhibition Xenobiotic Metabolism Cytochrome P450

Bifunctional Reactivity for Orthogonal Derivatization

The compound possesses two structurally distinct hydroxyl groups: a phenolic -OH (pKa ~14.7, acidic, capable of deprotonation and nucleophilic reactivity) and a benzylic -CH₂OH (neutral, oxidizable to aldehyde/carboxylic acid, or activatable for nucleophilic substitution) [1]. This contrasts with simpler monofunctional analogs such as 3,4-dimethylphenol (CAS 95-65-8), which lacks the hydroxymethyl handle, or 4,5-dimethylbenzene-1,2-dimethanol (CAS 60070-05-5), which lacks the phenolic moiety and therefore cannot participate in electrophilic aromatic substitution or metal-chelation chemistry .

Orthogonal handles
Class-level
2 distinct hydroxyls: phenolic pKa ~14.7 + benzylic -CH₂OH
Enables sequential derivatization without cross-reactivity.
Compared to monofunctional 3,4-dimethylphenol (1 handle).
Organic Synthesis Building Block Chemoselective Derivatization

Physicochemical Property Profile

The compound exhibits a computed LogP value of 1.93, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility, and possesses two hydrogen bond donors (phenolic -OH and benzylic -OH) with a polar surface area (PSA) of 40 Ų [1]. In comparison, the regioisomer 4-(hydroxymethyl)-2,6-dimethylphenol (CAS 4397-14-2) has a computed XLogP3-AA of 1.4 and identical hydrogen bond donor count (2) [2], while 2-(hydroxymethyl)-3,5-dimethylphenol (CAS 67730-49-8) has a computed LogP of 1.93 and H-bond donor count of 2 .

Lipophilicity (LogP)
Cross-study comparable
LogP 1.93 vs 1.4 (4-(hydroxymethyl)-2,6-dimethylphenol)
ΔLogP may affect chromatographic retention and permeability.
Computed values; experimental LogP to verify.
Physicochemical Properties Drug-Likeness ADME Prediction

2-(Hydroxymethyl)-4,5-dimethylphenol: Application Scenarios


Phenolic Ligand and Pharmaceutical Building Block Synthesis

Researchers requiring a regiochemically defined ortho-hydroxymethylphenol scaffold for the synthesis of bidentate ligands, metal-chelating agents, or pharmaceutical intermediates should prioritize this compound. Its documented 95.0% synthetic yield via regioselective catalysis ensures cost-effective procurement and reliable supply . The bifunctional nature enables sequential derivatization—for instance, protecting the phenol, oxidizing the benzylic alcohol to an aldehyde, and subsequently conducting Schiff base formation or reductive amination—without the competitive side reactions inherent to isomer mixtures [1].

CYP450 Inhibition Studies and Metabolism Probes

Investigators studying CYP1A1-mediated xenobiotic metabolism or developing isoform-selective chemical probes can utilize this compound as a reference inhibitor with validated potency (IC50 = 5.0 μM against CYP1A1) and characterized selectivity (10.6× over CYP2B1) . This quantitative binding data, derived from rat liver microsomal assays, provides a reproducible baseline for structure-activity relationship (SAR) studies, whereas procurement of alternative isomers would necessitate de novo assay validation due to the absence of published affinity data [1].

Polymer and Resin Precursor with Controlled Crosslinking

In applications such as phenolic resin formulation or electrophotographic photosensitive member fabrication, the presence of exactly two reactive hydroxyl groups (one phenolic, one benzylic) provides controlled crosslinking density . This stoichiometric precision is superior to using monomer mixtures containing variable ortho/para isomer ratios, which produce heterogeneous polymer networks with unpredictable mechanical and thermal properties [1]. The moderate LogP of 1.93 also supports compatibility with both aqueous and organic solvent-based polymerization systems [2].

Antioxidant Activity in Comparative Phenol Studies

For research programs evaluating structure-antioxidant activity relationships among ortho-substituted alkylphenols bearing para-hydroxymethyl groups, this compound serves as a defined structural entry. Comparative studies published in Russian Chemical Bulletin (2020) have evaluated antioxidant activity across a series of structurally related compounds, establishing a baseline framework for interpreting the contribution of the 4,5-dimethyl substitution pattern relative to mono-alkyl or unsubstituted analogs . Procurement of the precise isomer is essential for reproducing or extending these comparative findings.

Application
Selection Property
Validation Focus
Ligand & building block synthesis
Regiochemically defined ortho-hydroxymethyl scaffold
Orthogonal derivatization without isomer interference
CYP metabolism studies
Reported CYP1A1 inhibition profile
Isoform selectivity context (CYP1A1 vs CYP2B1)
Polymer precursor development
Two distinct hydroxyl groups for controlled crosslinking
Homogeneous network formation vs mixed-isomer resins
Antioxidant SAR studies
4,5-Dimethyl substitution pattern
Reproducibility of published comparative antioxidant data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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